molecular formula C11H13NO3 B15003132 ethyl N-(4-acetylphenyl)carbamate CAS No. 5520-79-6

ethyl N-(4-acetylphenyl)carbamate

Cat. No.: B15003132
CAS No.: 5520-79-6
M. Wt: 207.23 g/mol
InChI Key: YAVJICIKBWUEAJ-UHFFFAOYSA-N
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Description

Ethyl N-(4-acetylphenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethyl ester group attached to a carbamate moiety, which is further substituted with a 4-acetylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl N-(4-acetylphenyl)carbamate can be synthesized through several methods. One common approach involves the acylation of ethyl phenylcarbamate with acetic anhydride in the presence of a catalyst such as polyphosphoric acid. The reaction is typically carried out at elevated temperatures (50-55°C) for a few hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts is often preferred to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(4-acetylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acetophenone derivatives, while reduction can produce alcohols. Substitution reactions can lead to the formation of various carbamate derivatives .

Scientific Research Applications

Ethyl N-(4-acetylphenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl N-(4-acetylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target and context .

Comparison with Similar Compounds

Ethyl N-(4-acetylphenyl)carbamate can be compared with other carbamate derivatives, such as mthis compound and tert-butyl N-(4-acetylphenyl)carbamate. While these compounds share similar structural features, their reactivity and applications may differ due to variations in the ester group. For example, tert-butyl carbamates are often more stable and less reactive than their ethyl counterparts, making them suitable for different applications .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its synthesis, reactivity, and applications make it a valuable subject of study for researchers and professionals alike.

Properties

CAS No.

5520-79-6

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

ethyl N-(4-acetylphenyl)carbamate

InChI

InChI=1S/C11H13NO3/c1-3-15-11(14)12-10-6-4-9(5-7-10)8(2)13/h4-7H,3H2,1-2H3,(H,12,14)

InChI Key

YAVJICIKBWUEAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)C(=O)C

Origin of Product

United States

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